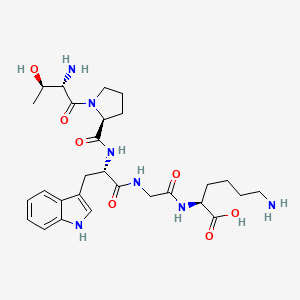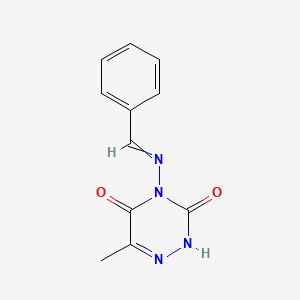
4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzylideneamino group attached to the triazine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione typically involves the condensation of 6-methyl-2H-1,2,4-triazine-3,5-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Materials Science: The compound is used in the synthesis of polymers and as a precursor for the development of advanced materials with specific properties.
Biological Research: It is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
- 4-(Benzylamino)-6-methyl-2H-1,2,4-triazine-3,5-dione
- 4-(Benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione
Comparison: 4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the benzylideneamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the triazole derivative exhibits different binding affinities and biological activities due to the structural differences in the triazine and triazole rings .
Propiedades
Número CAS |
194874-92-5 |
|---|---|
Fórmula molecular |
C11H10N4O2 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H10N4O2/c1-8-10(16)15(11(17)14-13-8)12-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,17) |
Clave InChI |
HUEARTXVSKPDQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)N(C1=O)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
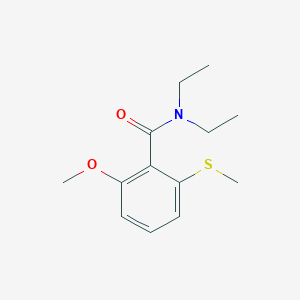
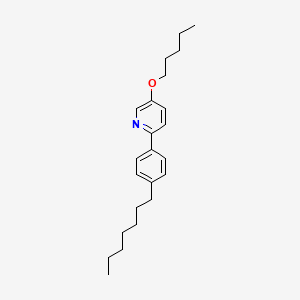
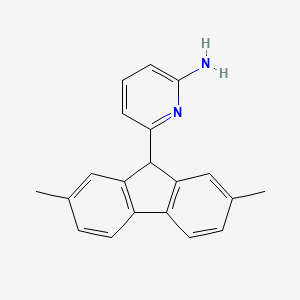
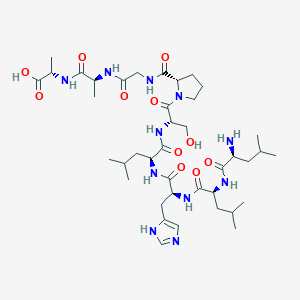
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
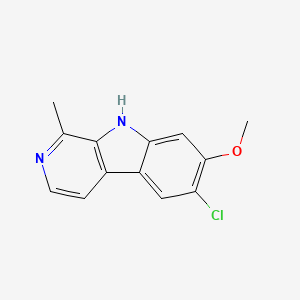
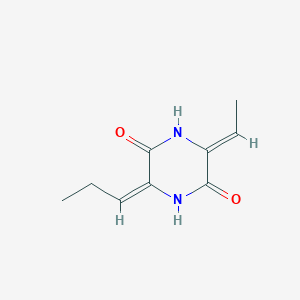
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
